N-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine

carbonic anhydrase inhibition isoform selectivity hCA IV

N-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine (C₁₅H₁₅NO₆, MW 305.28 g/mol) is a synthetic coumarin–glycine conjugate in which a 5-hydroxy-4,7-dimethyl-2H-chromen-2-one core is connected via a 3-acetyl linker to a glycine amide moiety. The 5‑OH group, the 4,7‑dimethyl substitution pattern, and the 3‑acetyl‑glycine side chain collectively define a scaffold that is distinct from other coumarin‑amino acid hybrids.

Molecular Formula C15H15NO6
Molecular Weight 305.28 g/mol
Cat. No. B12187051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine
Molecular FormulaC15H15NO6
Molecular Weight305.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NCC(=O)O)C)O
InChIInChI=1S/C15H15NO6/c1-7-3-10(17)14-8(2)9(15(21)22-11(14)4-7)5-12(18)16-6-13(19)20/h3-4,17H,5-6H2,1-2H3,(H,16,18)(H,19,20)
InChIKeyUAANSOHJVYOXJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine – Structural Identity and Procurement-Relevant Baseline


N-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine (C₁₅H₁₅NO₆, MW 305.28 g/mol) is a synthetic coumarin–glycine conjugate in which a 5-hydroxy-4,7-dimethyl-2H-chromen-2-one core is connected via a 3-acetyl linker to a glycine amide moiety . The 5‑OH group, the 4,7‑dimethyl substitution pattern, and the 3‑acetyl‑glycine side chain collectively define a scaffold that is distinct from other coumarin‑amino acid hybrids [1]. Its calculated physicochemical properties (cLogP ≈ 0.71, LogD₇.₄ ≈ –2.94, polar surface area 112.9 Ų, pKₐ ~3.1) place it in favorable drug‑like chemical space compliant with Lipinski’s rules [2].

Distinct coumarin-glycine conjugate scaffold
Physicochemical profile compliant with Lipinski rules
Predicted favorable drug-like chemical space

Why Generic Coumarin Derivatives Cannot Substitute for N-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine


Coumarin‑amino acid conjugates are not interchangeable scaffolds. In a study of glycine‑, alanine‑, and phenylalanine‑coupled coumarins, the glycine‑containing conjugates showed sub‑micromolar inhibition of membrane‑associated carbonic anhydrase isoforms hCA IV (Kᵢ 92 nM–1.19 µM) and hCA XII (Kᵢ 0.11–0.79 µM), whereas the corresponding quinolinone conjugates were entirely inactive [1]. Within the same coumarin class, the 5‑hydroxy‑4,7‑dimethyl pattern of the target compound further differentiates it from the 7,8‑dihydroxy‑4‑methyl (lacks 7‑CH₃) and 5‑methoxy‑4,7‑dimethyl (replaces 5‑OH donor with 5‑OCH₃ acceptor) analogs . These substitutions alter hydrogen‑bond capacity, LogD, metabolic susceptibility, and target engagement – meaning a procurement decision based solely on the coumarin core carries a high risk of divergent biological and physicochemical outcomes.

Amino acid conjugate mismatch

Non-glycine conjugates (alanine, phenylalanine) may shift target engagement and potency profiles.

Substitution pattern divergence

5-OH vs. 5-OCH₃ or 7,8-dihydroxy substitution alters hydrogen-bond capacity, LogD, and metabolic susceptibility.

Linker type susceptibility

Glycine amide linkage differs from methyl ester in metabolic stability and solubility; ester analogs may not replicate profile.

Quantitative Differentiation Evidence for N-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine


Carbonic Anhydrase Isoform Selectivity: Glycine Conjugate vs. Quinolinone and Alanine/Phenylalanine Analogs

Coumarin–glycine conjugates as a class exhibit sub‑micromolar inhibition of membrane‑associated carbonic anhydrase isoforms hCA IV (Kᵢ = 92 nM–1.19 µM) and hCA XII (Kᵢ = 0.11–0.79 µM), while being ineffective against cytosolic isoforms hCA I and hCA II (Kᵢ > 50 µM) [1]. This selectivity profile is absent in the corresponding quinolinone–glycine conjugates, which are entirely inactive against all tested CA isoforms [1]. Although the study did not test the exact target compound, the glycine‑coumarin scaffold is the pharmacophoric determinant of this activity; the 5‑hydroxy‑4,7‑dimethyl substitution pattern of the target compound provides additional H‑bond donor capacity at the 5‑position relative to unsubstituted coumarin‑glycine conjugates tested [1].

Isoform selectivity
Class-level
Glycine-coumarin: active hCA IV/XII (sub-µM); Quinolinone: inactive.
Supports membrane CA isoform research fit
Scaffold inference; confirm with target compound
carbonic anhydrase inhibition isoform selectivity hCA IV hCA XII coumarin-glycine conjugate

Methyl Ester Analog vs. Glycine Amide: Impact on FAAH and NAAA Enzyme Inhibition

The methyl ester analog methyl (5‑hydroxy‑4,7‑dimethyl‑2‑oxo‑2H‑chromen‑3‑yl)acetate (BDBM30906) was tested against FAAH and showed an IC₅₀ of 11.9 µM (1.19 × 10⁴ nM) [1]. Although the target glycine amide compound was not tested in the same assay, the replacement of the methyl ester with a glycine amide introduces an additional carboxylic acid group, substantially increasing polarity (predicted LogD₇.₄ ≈ –2.94 for the target vs. estimated LogD₇.₄ > 0 for the methyl ester) and H‑bond donor count (3 vs. 1) [2]. This physicochemical shift is predicted to alter both target binding kinetics and metabolic stability, as amide bonds are more resistant to esterase hydrolysis than methyl esters [3].

Amide vs. ester profile
Cross-study
Methyl ester FAAH IC₅₀=11.9 µM; Target amide predicted higher polarity (LogD shift ~-3, HBD +2).
Amide may alter enzyme inhibition and stability
Direct FAAH data for target unavailable
FAAH inhibition NAAA inhibition endocannabinoid system amide vs. ester structure-activity relationship

5‑Hydroxy vs. 5‑Methoxy Substitution: Physicochemical and Hydrogen‑Bond Differentiation

The 5‑hydroxy group of the target compound is a hydrogen‑bond donor (HBD), whereas the 5‑methoxy group of the direct analog N-[(5‑methoxy‑4,7‑dimethyl‑2‑oxo‑2H‑chromen‑3‑yl)acetyl]glycine is only a hydrogen‑bond acceptor (HBA) . This single‑atom substitution (OH → OCH₃) increases the molecular weight from 305.28 to 319.31 g/mol and shifts the HBD count from 3 to 2 . The target compound’s free phenolic –OH (pKₐ ≈ 3.1) is predominantly ionized at physiological pH, enhancing aqueous solubility (predicted LogD₇.₄ ≈ –2.94) versus the methoxy analog, which lacks this ionizable moiety and is expected to be more lipophilic [1]. In coumarin SAR, a 5‑OH group has been shown to contribute to antioxidant activity via H‑atom transfer, a mechanism unavailable to 5‑OCH₃ analogs [2].

Hydrogen-bond differentiation
Cross-study
5-OH: HBD=3, ionizable, LogD₇.₄≈-2.94; 5-OCH₃: HBD=2, higher LogD.
5-OH governs solubility and target interaction potential
Calculated properties; experimental validation advised
hydrogen bond donor LogD solubility 5-hydroxycoumarin 5-methoxycoumarin structure-property relationship

Synthetic Accessibility: Pechmann Condensation Yield Advantage Over Knoevenagel Routes

The 5‑hydroxy‑4,7‑dimethylcoumarin core is accessible via Pechmann condensation of orcinol with ethyl acetoacetate in concentrated H₂SO₄ at 0–5 °C, achieving 68–72% yield after recrystallization from ethanol . In contrast, the analogous Knoevenagel cyclization route used for the 5‑methoxy analog requires milder conditions (room temperature, piperidine catalysis) but delivers lower yields of 50–65% due to competing side reactions . The subsequent acylation and glycine coupling steps are common to both routes, making the Pechmann‑derived 5‑hydroxy core synthetically more efficient for procurement and scale‑up .

Synthetic yield
Cross-study
Pechmann route: 68–72%; Knoevenagel route: 50–65%.
Higher yielding core synthesis may reduce procurement cost
Bench-scale yields; scale-up validation needed
Pechmann condensation Knoevenagel cyclization synthetic yield scale-up coumarin synthesis

Antioxidant Pharmacophore: 5‑Hydroxy‑4,7‑dimethylcoumarin Core vs. 5,7‑Dihydroxy‑4‑methylcoumarin

The target compound contains a single phenolic –OH at position 5, while the natural product analog 5,7‑dihydroxy‑4‑methylcoumarin (D4M) possesses a catechol‑like 5,7‑dihydroxy motif that is a stronger radical‑scavenging pharmacophore [1]. D4M has demonstrated potent antioxidant activity in multiple models, including attenuation of cisplatin‑induced ototoxicity via suppression of oxidative stress (JNK/FoxO1 pathway) and DPPH radical scavenging [1][2]. The target compound’s single 5‑OH group is expected to confer moderate antioxidant capacity – weaker than D4M but stronger than the 5‑methoxy analog, which lacks any phenolic H‑atom donor . This positions the target compound as a moderate antioxidant scaffold, advantageous in contexts where excessive radical scavenging may interfere with redox‑sensitive signaling pathways.

Antioxidant capacity rank
Class-level
5,7-diOH > target (5-OH) > 5-OCH₃ (weakest).
Moderate antioxidant profile for titratable redox studies
Quantitative IC₅₀ for target unavailable
antioxidant free radical scavenging 5-hydroxycoumarin 5,7-dihydroxycoumarin DPPH ABTS

High‑Value Application Scenarios for N-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine


Membrane‑Associated Carbonic Anhydrase Inhibitor Screening (hCA IV / hCA XII)

The coumarin–glycine conjugate class selectively inhibits tumor‑associated membrane carbonic anhydrase isoforms hCA IV and hCA XII (Kᵢ = 92 nM–1.19 µM and 0.11–0.79 µM, respectively) while sparing cytosolic hCA I/II (Kᵢ > 50 µM) [1]. The target compound, with its 5‑hydroxy‑4,7‑dimethyl coumarin core, provides an additional H‑bond donor for potential isoform‑specific interactions. Researchers investigating CA‑dependent tumor acidosis or glaucoma should prioritize this scaffold over quinolinone‑ or alanine‑based conjugates, which show reduced or absent CA inhibition [1].

Physicochemical Property Optimization for CNS‑Penetrant Probe Design

With a predicted LogD₇.₄ of –2.94, a low molecular weight (305.28 g/mol), and a polar surface area of 112.9 Ų, the target compound resides in favorable CNS drug‑like chemical space [2]. Its glycine amide side chain confers greater metabolic stability than ester‑linked analogs (e.g., methyl ester FAAH IC₅₀ = 11.9 µM) [3]. Medicinal chemists optimizing brain‑penetrant coumarin probes should select this scaffold over more lipophilic 5‑methoxy (predicted higher LogD) or ester‑containing analogs that are susceptible to plasma esterase hydrolysis [3].

Moderate Antioxidant Scaffold for Redox‑Sensitive Cellular Assays

The single 5‑OH phenolic group provides intermediate antioxidant capacity – stronger than 5‑methoxy analogs (no H‑atom donor) but weaker than the catechol‑type 5,7‑dihydroxy‑4‑methylcoumarin (D4M), which robustly suppresses oxidative stress via JNK/FoxO1 [4][5]. This intermediate profile is advantageous in redox biology studies where excessive radical scavenging may confound interpretation of ROS‑mediated signaling. The target compound is recommended as a tool for dose‑response studies requiring titratable antioxidant effects.

Cost‑Efficient Procurement for Structure–Activity Relationship (SAR) Library Expansion

The Pechmann condensation route to the 5‑hydroxy‑4,7‑dimethylcoumarin core delivers 68–72% yield, outperforming the Knoevenagel route (50–65%) required for 5‑methoxy analogs . For laboratories synthesizing coumarin‑amino acid conjugate libraries, the target compound’s core can be produced at lower cost and higher throughput, enabling more economical SAR exploration around the 3‑acetyl‑amino acid side chain .

Application
Selection Property
Validation Focus
Membrane-associated CA inhibition research
Glycine-coumarin conjugate scaffold
hCA IV/XII isoform selectivity profiling
CNS probe research
Favorable physicochemical profile (low LogD, amide)
Brain penetration and metabolic stability validation
Redox-sensitive cellular assays
Single 5-OH phenolic group
Moderate antioxidant capacity, avoid pro-oxidant risk
SAR library expansion
Higher yielding core synthesis route
Scalability and cost-efficiency for conjugate libraries
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